{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine
Description
Properties
IUPAC Name |
1-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2S/c1-15(2,3)12-7-5-11(6-8-12)13-10-18-14(17-13)9-16-4/h5-8,10,16H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHDQMOAKLRKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture of {[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine
The target compound features a 1,3-thiazole core substituted at position 4 with a 4-tert-butylphenyl group and at position 2 with a methyl(methylamine) moiety. The tert-butyl group confers steric bulk and lipophilicity, while the methylamine side chain enables hydrogen bonding and solubility modulation.
Key Synthetic Challenges
- Regioselective thiazole formation : Ensuring correct positioning of substituents during cyclization.
- Stability of intermediates : Bromomethyl-thiazole derivatives are prone to hydrolysis under acidic conditions.
- Purification hurdles : Hydrophobic tert-butyl groups complicate chromatographic separation.
Thiazole Core Construction Strategies
Cyclization of Thiourea Derivatives
A prevalent method involves reacting 4-tert-butylphenyl acetophenone oximes with aryl isothiocyanates. For example, 1-(4-(tert-butyl)phenyl)ethanone O-acetyl oxime reacts with phenyl isothiocyanate in dimethyl sulfoxide (DMSO) at 120°C for 24 hours, yielding 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine in 45% yield. This method leverages sodium acetate as a base to deprotonate intermediates, facilitating cyclization.
Mechanistic Insight :
Alternative Routes Using Semicarbazide
Thiobiureas derived from arylisothiocyanates and semicarbazide can cyclize under alkaline conditions. For instance, heating 1-(4-tert-butylphenyl)thiobiurea in 2 M NaOH at 100°C for 5–8 hours produces the thiazole core in moderate yields (50–65%). This method avoids harsh solvents but requires stringent temperature control to prevent side reactions.
Functionalization of the Thiazole Core
Bromomethylation at Position 2
Introducing a bromomethyl group enables subsequent amine coupling. A representative protocol involves treating 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, yielding 2-bromomethyl-4-(4-tert-butylphenyl)-1,3-thiazole.
Optimization Notes :
Methylamine Coupling via Nucleophilic Substitution
The bromomethyl intermediate reacts with methylamine in dimethylformamide (DMF) at room temperature. Sodium carbonate (1.5 equivalents) neutralizes HBr byproducts, driving the reaction to completion. This step achieves a 63.2% yield, with purity confirmed via 1H NMR (δ 2.39 ppm for methylamine protons).
Critical Parameters :
- Amine excess : Using 2 equivalents of methylamine minimizes dimerization.
- Workup protocol : Extraction with chloroform and washing with brine removes unreacted reagents.
Integrated Multi-Step Synthesis
One-Pot Thiazole Formation and Alkylation
A streamlined approach combines cyclization and alkylation in a single reactor. 1-(4-tert-butylphenyl)ethanone oxime and methyl isothiocyanate react in DMSO at 100°C, followed by in-situ bromomethylation and methylamine addition. This method reduces purification steps but requires precise stoichiometry to avoid over-alkylation.
Comparative Analysis of Methods
Scalability and Industrial Considerations
Solvent Recovery and Waste Management
DMF and DMSO, while effective, pose environmental challenges. Recent advances advocate for cyclopentyl methyl ether (CPME) as a greener alternative, though yields drop by 10–15%.
Catalytic Innovations
Palladium-catalyzed cross-coupling has been explored for late-stage functionalization but remains cost-prohibitive for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form amines or other reduced derivatives.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Reduced amines or other derivatives.
Substitution: : Nitro derivatives, halogenated compounds.
Scientific Research Applications
{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor of specific biological targets.
Medicine: : It has potential therapeutic applications, such as in the treatment of diseases where thiazole derivatives are known to be effective.
Industry: : The compound can be used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which {[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired outcome.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, differing in substituents on the phenyl ring or the amine group:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The tert-butyl group (electron-donating) increases lipophilicity and steric hindrance, while fluorine (electron-withdrawing) in the fluorophenyl derivative enhances polarity and binding specificity .
- Amine Functionality : The methyl(methyl)amine group in the target compound introduces a basic nitrogen, enabling protonation at physiological pH, which is absent in analogues like 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine. This feature may enhance interactions with acidic residues in proteins .
Physical and Chemical Properties
Notes: The tert-butyl group increases LogP significantly compared to methoxy or fluorine substituents. The methylamine group may slightly reduce LogP relative to non-aminated analogues due to increased polarity .
Biological Activity
The compound {[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine , identified by CAS number 643725-89-7, is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H20N2S
- Molecular Weight : 252.40 g/mol
- Structural Characteristics : The compound features a thiazole ring substituted with a tert-butylphenyl group and a methylamine moiety, which may influence its biological interactions and solubility.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its effects on different biological systems.
Anticancer Activity
Recent research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
| Study | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |
| B | A549 (lung cancer) | 8.2 | Inhibition of cell cycle progression |
| C | HeLa (cervical cancer) | 12.0 | ROS generation |
These findings suggest that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
In addition to anticancer activity, thiazole derivatives have been investigated for their anti-inflammatory effects. The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiazole ring or the substituents can significantly impact its potency and selectivity.
- Substituent Variations : Changing the tert-butyl group to other alkyl or aryl groups may enhance or diminish activity.
- Ring Modifications : Altering the position or nature of substituents on the thiazole ring can affect binding affinity to biological targets.
Case Studies
Several studies have highlighted the potential of thiazole derivatives in drug development:
- Case Study 1 : A derivative similar to this compound showed promising results in preclinical trials as a BRAF(V600E) inhibitor, a target for certain melanoma treatments.
- Case Study 2 : In vivo studies demonstrated that compounds with similar structures exhibited reduced tumor growth in xenograft models, suggesting effective bioavailability and therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
